4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid

Description

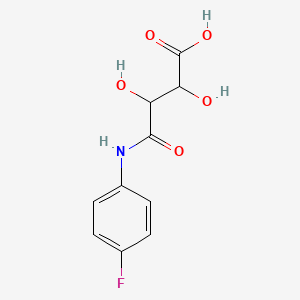

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known as (+)-4′-Fluorotartranilic acid, is an organic compound with the molecular formula C₁₀H₁₀FNO₅ and a molecular weight of 243.19 g/mol . Its IUPAC name is (2R,3R)-4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid, highlighting two defined stereocenters in the (2R,3R) configuration.

Structurally, the molecule features a fluorophenyl group attached via an amide linkage to a tartaric acid-derived backbone.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoroanilino)-2,3-dihydroxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO5/c11-5-1-3-6(4-2-5)12-9(15)7(13)8(14)10(16)17/h1-4,7-8,13-14H,(H,12,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEDAGSYSBWTSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(C(C(=O)O)O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70372105, DTXSID301194225 | |

| Record name | SBB017827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886495-34-7, 238401-54-2 | |

| Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886495-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SBB017827 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70372105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-Fluorophenyl)amino]-2,3-dihydroxy-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301194225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of ethyl 2-(4-fluorophenylamino)-2-oxoacetate with water and sodium hydroxide in a mixture of tetrahydrofuran and methanol at temperatures ranging from 0 to 20°C. The resulting product is then treated with hydrochloric acid to adjust the pH to 2, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Scientific Research Applications

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Medicine: Potential therapeutic applications include its use as a precursor for drug development.

Industry: It can be employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in gene expression regulation. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Table 1: Key Comparative Data

*Hypothetical brominated analogue included for illustrative purposes; data inferred from trends in .

Substituent Effects

Stereochemical Differences

The (2R,3R) configuration of the fluorinated compound contrasts with the (2S,3S) configuration of its chlorinated counterpart. This enantiomeric divergence could lead to divergent biological activities, as seen in other chiral pharmaceuticals (e.g., thalidomide) .

Biological Activity

4-((4-Fluorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid, also known by its chemical structure and various identifiers, has garnered attention in scientific research due to its potential biological activities. This article explores the compound's properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C10H10FNO4

- Molecular Weight : 243.19 g/mol

- CAS Number : 539-03-7

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on enzyme inhibition, antimicrobial properties, and potential roles in cancer therapy.

1. Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory effects. Enzyme inhibition is crucial for therapeutic applications, particularly in the development of drugs targeting metabolic pathways associated with diseases such as diabetes and cancer.

In vitro studies have shown that this compound can inhibit specific enzymes involved in metabolic processes, potentially leading to reduced glucose levels and improved insulin sensitivity. The precise mechanisms involve competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

2. Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival.

Case Study 1: Anticancer Activity

A notable study focused on the anticancer properties of this compound. In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited dose-dependent cytotoxicity.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 65 |

| 100 | 40 |

The results indicated a significant reduction in cell viability at higher concentrations, suggesting that the compound may induce apoptosis through oxidative stress pathways.

Case Study 2: Anti-inflammatory Effects

Another research project investigated the anti-inflammatory effects of this compound in animal models of inflammation. Results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 following treatment with the compound.

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Low Dose | 120 | 170 |

| High Dose | 80 | 100 |

These findings suggest that the compound may have therapeutic potential in managing inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Inhibition of Key Enzymes : By inhibiting enzymes involved in metabolic pathways, it can alter cellular metabolism favorably.

- Modulation of Cytokine Production : Its ability to regulate inflammatory cytokines positions it as a candidate for treating inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.